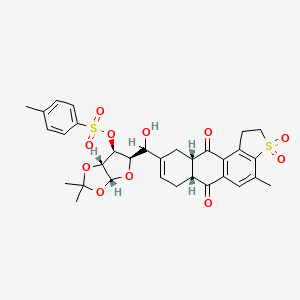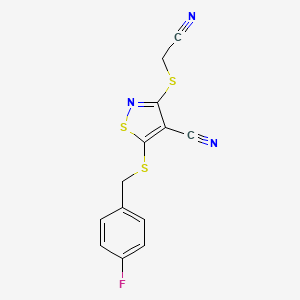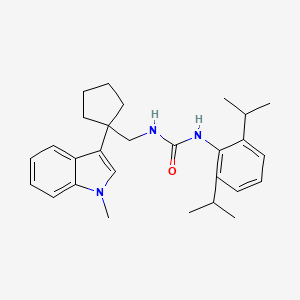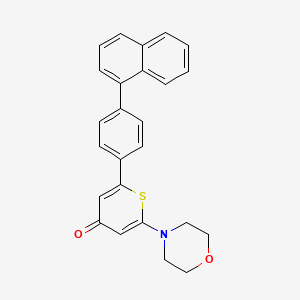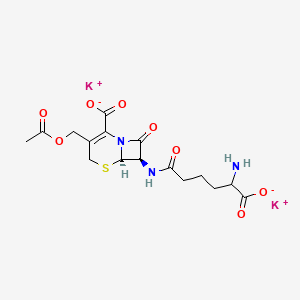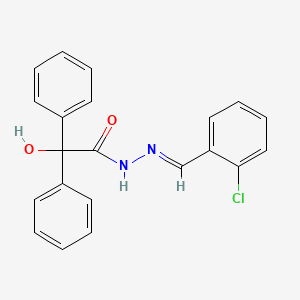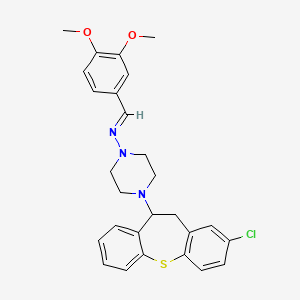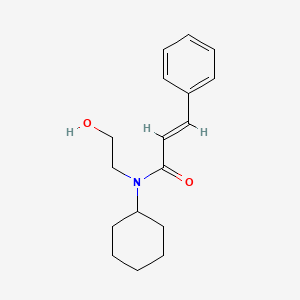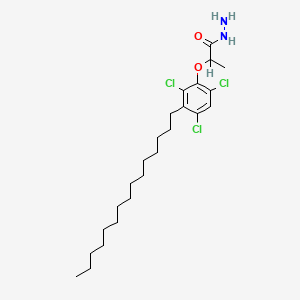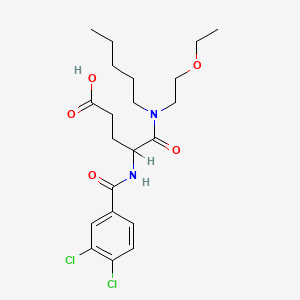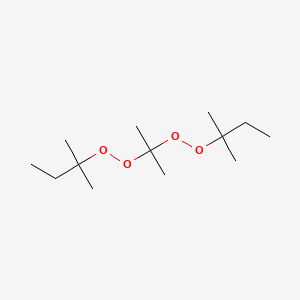
2,2-Bis(tert-amylperoxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(tert-amylperoxy)propane is an organic peroxide compound with the molecular formula C₁₃H₂₈O₄. It is known for its use as a radical initiator in polymerization reactions and as a crosslinking agent in the production of various polymers and rubbers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(tert-amylperoxy)propane typically involves the reaction of tert-amyl hydroperoxide with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which then reacts with acetone to form the desired peroxide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions: 2,2-Bis(tert-amylperoxy)propane primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions or crosslinking processes in various substrates .
Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or ultraviolet light. Common reagents used in these reactions include radical initiators and stabilizers to control the rate of decomposition .
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers or with other radicals to form crosslinked networks .
科学的研究の応用
2,2-Bis(tert-amylperoxy)propane has a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of 2,2-Bis(tert-amylperoxy)propane involves the homolytic cleavage of the peroxide bond to form two tert-amylperoxy radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The radicals can also react with existing polymer chains to form crosslinked networks, enhancing the mechanical properties and thermal stability of the material .
類似化合物との比較
Dicumyl peroxide: Another organic peroxide used as a radical initiator and crosslinking agent.
Benzoyl peroxide: Commonly used in polymerization reactions and as an acne treatment.
tert-Butyl peroxybenzoate: Used in the polymerization of styrene and other monomers.
Uniqueness: 2,2-Bis(tert-amylperoxy)propane is unique due to its high thermal stability and efficiency as a radical initiator. It provides better control over polymerization reactions and produces polymers with superior mechanical properties compared to other peroxides .
特性
CAS番号 |
3052-70-8 |
|---|---|
分子式 |
C13H28O4 |
分子量 |
248.36 g/mol |
IUPAC名 |
2-methyl-2-[2-(2-methylbutan-2-ylperoxy)propan-2-ylperoxy]butane |
InChI |
InChI=1S/C13H28O4/c1-9-11(3,4)14-16-13(7,8)17-15-12(5,6)10-2/h9-10H2,1-8H3 |
InChIキー |
PHIGUQOUWMSXFV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)OOC(C)(C)OOC(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
